![molecular formula C11H12N6S B3146564 (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine CAS No. 603097-80-9](/img/structure/B3146564.png)

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

Übersicht

Beschreibung

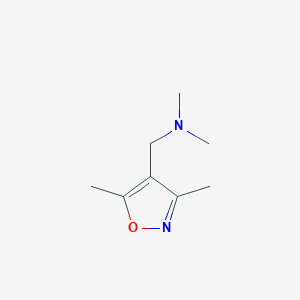

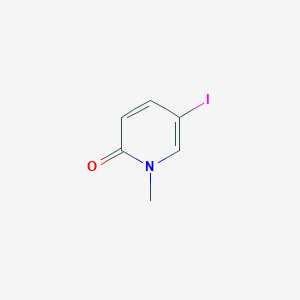

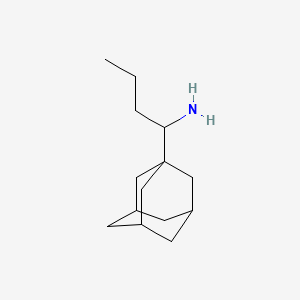

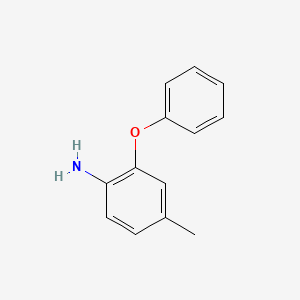

“(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is a complex organic compound that includes a benzotriazole moiety and a thiadiazole moiety . Benzotriazole is a versatile, useful, and successful synthesis protocol, recognized for its ability to be easily introduced into a molecule by a variety of reactions . Thiadiazole is another heterocyclic compound that is often used in the synthesis of pharmacologically important compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of benzotriazole methodology . This methodology has grown in popularity due to its versatility and the stability of benzotriazole during the course of reactions . It has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .Molecular Structure Analysis

The molecular structure of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” is complex, with a benzotriazole moiety and a thiadiazole moiety . The exact structure would depend on the specific substitutions on the benzotriazole and thiadiazole rings.Chemical Reactions Analysis

Benzotriazole can be introduced into a molecule by a variety of reactions, activating it toward numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence . Benzotriazole methodology has been used in a variety of reactions, including arylalkylation, heteroalkylation, heterocyclization, and benzannulations .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” would depend on its specific structure and the presence of any substituents. Benzotriazole is known to be inexpensive, non-toxic, and highly stable .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The compound has been investigated as a potential anticancer agent. Researchers designed and synthesized a novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as sorafenib analogs . These derivatives were evaluated for their cytotoxicity against different human cancer cell lines, including MCF-7, HepG2, A549, and HeLa. Notably, some derivatives showed promising activities, particularly against HeLa cancer cells, surpassing the reference drug sorafenib. Flow cytometry analysis revealed apoptotic cell death induction in HeLa cells, and in silico docking studies confirmed binding to the active site of VEGFR-2.

Heterocyclic Synthesis

Benzotriazole methodology has gained popularity in organic synthesis due to its versatility. The compound’s ease of introduction into molecules, stability during reactions, and straightforward removal make it an attractive synthetic tool. It has been employed in the construction of pharmacologically important heterocyclic skeletons . Researchers have successfully synthesized electron-rich 3-functionalized-2-aminothiophenes and 1,3-disubstituted 2-(methylthio)pyrroles using benzotriazole methodology.

X-ray and Hydrogen-Bonding Studies

Researchers have explored the compound’s X-ray and hydrogen-bonding properties. For instance, a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol , was studied, revealing intermolecular N⋯HO hydrogen bonds in its solid-state structure.

Salans Synthesis Precursor

The compound 1,3-bis((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole has been considered a versatile precursor for salans synthesis. Its condensation with 6H,13H-5:12,7:14-dimethanedibenzo-[d,i][1,3,6,8]-tetraazecine (DMDBTA) and benzotriazole yields interesting heterocyclic skeletons .

Indole Derivatives

Indole derivatives are of wide interest due to their diverse biological and clinical applications. While not directly related to the compound, indole-3-acetic acid (a plant hormone) is produced by the degradation of tryptophan in higher plants. Indole derivatives exhibit pharmacological activity and have been studied extensively .

Receptor Affinity Studies

Certain derivatives of the compound have been evaluated for their affinity to human receptor subtypes. For example, assays suggested high affinity for the 5-HT2A receptor and no affinity for subtype 5-HT1Dβ .

Wirkmechanismus

Target of Action

The primary target of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of GLS, it blocks the glutamine metabolic pathway .

Biochemical Pathways

The inhibition of GLS disrupts the glutamine metabolic pathway, which in turn inhibits the production of Glutathione (GSH) . This amplifies the photodynamic effect of Ce6 .

Pharmacokinetics

The compound’s molecular weight of260.32 may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of GLS and the subsequent disruption of the glutamine metabolic pathway lead to a decrease in GSH production . This results in an amplified photodynamic effect of Ce6, which produces an excess of reactive oxygen species (ROS) that can directly kill tumor cells . Additionally, the consumption of GSH disrupts the redox balance, enhancing the effect of (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine even in the presence of glutamine resistance .

Zukünftige Richtungen

The future directions for the use of “(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine” could include further exploration of its potential in the synthesis of pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is a key goal of synthetic organic chemists .

Eigenschaften

IUPAC Name |

5-(benzotriazol-1-ylmethyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBQTFITQHXSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)

![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)

![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)